8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride
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Overview
Description
Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes both an azabicyclo[3.2.1]octane core and a diazirine ring. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of a suitable precursor, such as a tropinone derivative, under acidic or basic conditions to form the azabicyclo[3.2.1]octane scaffold.
Introduction of the Diazirine Ring: The diazirine ring can be introduced through a series of reactions, including the formation of a diazo compound followed by cyclization under photochemical or thermal conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the spirocyclic compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a photoaffinity label. The diazirine ring can form highly reactive carbene intermediates upon exposure to UV light, allowing for the covalent attachment to biomolecules. This property is useful for studying protein-ligand interactions and mapping binding sites .
Medicine
In medicine, derivatives of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride are investigated for their potential therapeutic applications. These include acting as enzyme inhibitors, receptor modulators, or drug delivery agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties and reactivity .
Mechanism of Action
The mechanism of action of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride involves the generation of reactive intermediates, such as carbenes, upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing for the modification of biomolecules or materials. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride is unique due to its combination of a spirocyclic azabicyclo[3.2.1]octane core and a diazirine ring. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds. Its ability to generate reactive intermediates upon UV exposure makes it particularly valuable in photoaffinity labeling and other photochemical applications .
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUMZOBZRBMHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)N=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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